molecular formula C5H6ClF2N3O2 B12221044 3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride

3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B12221044
M. Wt: 213.57 g/mol
InChI Key: LVFVIACTJOCDLY-UHFFFAOYSA-N
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Description

3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields. Its unique structure, which includes a difluoromethyl group and a pyrazole ring, makes it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1-(difluoromethyl)-1H-pyrazole with a carboxylic acid derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride stands out due to its unique combination of functional groups. The presence of both the difluoromethyl group and the pyrazole ring provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H6ClF2N3O2

Molecular Weight

213.57 g/mol

IUPAC Name

5-amino-2-(difluoromethyl)pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H5F2N3O2.ClH/c6-5(7)10-2(4(11)12)1-3(8)9-10;/h1,5H,(H2,8,9)(H,11,12);1H

InChI Key

LVFVIACTJOCDLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1N)C(F)F)C(=O)O.Cl

Origin of Product

United States

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